1,3,5-Triphenylpyrazole-4-carboxylic acid
Description
Pyrazole-4-carboxylic acid derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. These compounds are characterized by a pyrazole ring substituted at the 4-position with a carboxylic acid group and varying aryl or alkyl substituents at the 1-, 3-, and 5-positions. Key derivatives include trifluoromethyl-, chloro-, and nitro-substituted pyrazoles, which influence physicochemical properties and biological activity .
Properties
CAS No. |
53685-84-0 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3,5-triphenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)19-20(16-10-4-1-5-11-16)23-24(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H,(H,25,26) |
InChI Key |
GCTLKHDBDJHVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triphenylpyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds through a cyclocondensation mechanism . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Triphenylpyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Triphenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the pyrazole ring critically affect molecular weight, melting point, and solubility. Below is a comparative analysis based on evidence:
Biological Activity
1,3,5-Triphenylpyrazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Molecular Characteristics:
- IUPAC Name: this compound
- Molecular Formula: C22H16N2O2
- Molecular Weight: 340.4 g/mol
- CAS Number: 53685-84-0
The synthesis of this compound typically involves cyclocondensation reactions of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can be optimized for industrial production using continuous flow reactors .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it effective in inhibiting growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of phenyl groups enhances its interaction with cellular targets, leading to increased cytotoxicity against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation: It binds to specific receptors, modulating their activity and influencing various signaling pathways.
This unique mechanism allows it to exert diverse biological effects across different systems .
Case Studies and Research Findings
Applications in Medicine and Industry
This compound holds promise for various applications:
- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.
- Material Science: Used in synthesizing new materials due to its unique chemical structure.
The compound's versatility suggests potential roles in therapeutic applications as well as in the synthesis of novel compounds for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
